molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2678272
CAS No.: 1775352-82-3
M. Wt: 447.535
InChI Key: VUSXDAVKUBKTIO-UHFFFAOYSA-N
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Description

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Biological Activity

The compound 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , identified by the CAS number 1775460-17-7 , is a novel chemical entity that incorporates both piperidine and oxadiazole moieties. These structural features are associated with a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O3C_{25}H_{27}N_{3}O_{3}, with a molecular weight of approximately 417.51 g/mol . The structure features a cyclopropyl group, methoxyphenyl substituents, and an oxadiazole ring, which contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC25H27N3O3C_{25}H_{27}N_{3}O_{3}
Molecular Weight417.51 g/mol
CAS Number1775460-17-7

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of these compounds can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis with varying degrees of efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections. Preliminary findings suggest that this compound may exhibit strong inhibitory activity against urease, with IC50 values comparable to established standards .

Case Studies and Experimental Findings

  • Docking Studies : Computational docking studies have demonstrated that the compound interacts favorably with target enzymes, suggesting a strong binding affinity that could translate into effective inhibition .
  • In Vitro Assays : In vitro assays have confirmed the antibacterial efficacy of synthesized derivatives, showing moderate to strong activity against selected bacterial strains. For example:
    • Compounds exhibiting IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains were noted, indicating promising antibacterial potential .
  • Toxicological Assessments : Toxicological evaluations in animal models have indicated low subchronic toxicity for related compounds within the same chemical class, supporting further development for therapeutic applications .

Scientific Research Applications

Structural Information

  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.51 g/mol
  • Structural Components :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
    • Methoxyphenyl Groups : Aromatic groups that enhance lipophilicity and biological activity.

Pharmacological Activities

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that compounds with oxadiazole and piperidine structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the methoxy group may enhance the lipophilicity and permeability of the compound across bacterial membranes.
  • Enzyme Inhibition : The synthesized derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • CNS Disorders : The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Similar compounds have been linked to neuroprotective effects, making them candidates for addressing cognitive impairments associated with aging .

Case Study 1: Antibacterial Screening

A series of compounds similar to 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine were synthesized and screened for antibacterial activity. The results showed significant inhibition against Salmonella typhi, with IC50 values indicating strong efficacy compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In a study focused on neuroprotection, derivatives containing the piperidine and oxadiazole moieties were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce markers of apoptosis in neuronal cell lines, supporting their potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXDAVKUBKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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